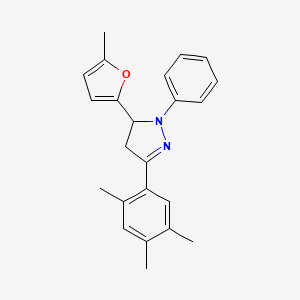
5-(5-methylfuran-2-yl)-1-phenyl-3-(2,4,5-trimethylphenyl)-4,5-dihydro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-methylfuran-2-yl)-1-phenyl-3-(2,4,5-trimethylphenyl)-4,5-dihydro-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its unique structure, which includes a furan ring, a phenyl group, and a trimethylphenyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-methylfuran-2-yl)-1-phenyl-3-(2,4,5-trimethylphenyl)-4,5-dihydro-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazones with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of catalysts such as acids or bases, and the process may be carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of advanced catalytic systems and automated processes can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
5-(5-methylfuran-2-yl)-1-phenyl-3-(2,4,5-trimethylphenyl)-4,5-dihydro-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of substituted pyrazoles with different functional groups.
Scientific Research Applications
5-(5-methylfuran-2-yl)-1-phenyl-3-(2,4,5-trimethylphenyl)-4,5-dihydro-1H-pyrazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(5-methylfuran-2-yl)-1-phenyl-3-(2,4,5-trimethylphenyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-methylfuran-2-yl)-1-phenyl-3-(2,4,5-trimethylphenyl)-4,5-dihydro-1H-pyrazole
- 5-(5-ethylfuran-2-yl)-1-phenyl-3-(2,4,5-trimethylphenyl)-4,5-dihydro-1H-pyrazole
Uniqueness
The uniqueness of 5-(5-methylfuran-2-yl)-1-phenyl-3-(2,4,5-trimethylphenyl)-4,5-dihydro-1H-pyrazole lies in its specific structural features, such as the presence of a methyl group on the furan ring and the trimethylphenyl group
Properties
Molecular Formula |
C23H24N2O |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
3-(5-methylfuran-2-yl)-2-phenyl-5-(2,4,5-trimethylphenyl)-3,4-dihydropyrazole |
InChI |
InChI=1S/C23H24N2O/c1-15-12-17(3)20(13-16(15)2)21-14-22(23-11-10-18(4)26-23)25(24-21)19-8-6-5-7-9-19/h5-13,22H,14H2,1-4H3 |
InChI Key |
RICGOCAICZVYBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2CC(=NN2C3=CC=CC=C3)C4=C(C=C(C(=C4)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















